![molecular formula C29H27NO6 B11374960 1-(4-Hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11374960.png)
1-(4-Hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
1-(4-Hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C29H27NO6 and its molecular weight is 485.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(4-Hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H24N2O5, with a molecular weight of approximately 372.43 g/mol. The structure features a chromeno-pyrrole core, which is significant in determining its biological properties.
Property | Value |
---|---|
Molecular Formula | C21H24N2O5 |
Molecular Weight | 372.43 g/mol |
IUPAC Name | This compound |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of chromeno-pyrrole have demonstrated the ability to scavenge free radicals and inhibit oxidative stress in cellular models. A study evaluating the DPPH radical scavenging activity found that certain derivatives effectively reduced oxidative damage in vitro.
Anticancer Properties
Several studies have explored the anticancer potential of similar chromeno-pyrrole compounds. For example:
- Case Study 1: A derivative exhibited cytotoxic effects against various cancer cell lines (A549 lung cancer cells and HeLa cervical cancer cells), with IC50 values ranging from 10 to 30 µM. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.
- Case Study 2: Another study reported that a related compound inhibited tumor growth in vivo using xenograft models, suggesting its potential as an anticancer agent.
Neuroprotective Effects
Pyrrole derivatives have been investigated for their neuroprotective effects. Research demonstrated that certain compounds could protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. The proposed mechanism involves modulation of signaling pathways related to cell survival.
Antimicrobial Activity
The antimicrobial activity of chromeno-pyrrole derivatives has also been documented. For instance:
- Case Study 3: A series of compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
Enzyme Inhibition
Inhibition of specific enzymes has been another area of focus. For example, studies have shown that certain derivatives can act as inhibitors of key enzymes involved in inflammation and cancer progression, such as COX-2 and lipoxygenase.
Properties
Molecular Formula |
C29H27NO6 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,8-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H27NO6/c1-16-13-17(2)24-23(14-16)36-28-25(27(24)32)26(19-7-10-21(31)22(15-19)35-4)30(29(28)33)12-11-18-5-8-20(34-3)9-6-18/h5-10,13-15,26,31H,11-12H2,1-4H3 |
InChI Key |
WBHUKIALAHGJOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC(=C(C=C5)O)OC)C |
Origin of Product |
United States |
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